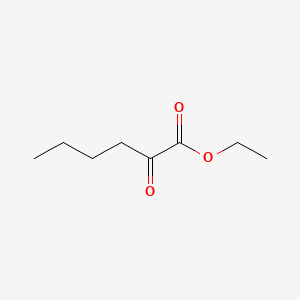

Ethyl 2-oxohexanoate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-5-6-7(9)8(10)11-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQGPGZATPOHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437028 | |

| Record name | ethyl 2-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5753-96-8 | |

| Record name | ethyl 2-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-oxohexanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CHS2NK8NX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Chemical Classification in Scholarly Contexts

Ethyl 2-oxohexanoate (B1239944) is systematically known as ethyl 2-oxohexanoate according to IUPAC nomenclature. nih.gov It is also referred to by other names such as 2-oxohexanoic acid ethyl ester and ethyl alpha-ketocaproate. lookchem.com The compound is classified as an alpha-keto ester, a class of organic molecules characterized by a ketone functional group at the carbon atom alpha (the second carbon) to an ester group. google.com Its molecular structure consists of a six-carbon hexanoyl chain with a ketone at the C2 position and an ethyl ester group. nih.govchembk.com

The presence of these two adjacent functional groups, the ketone and the ester, makes alpha-keto esters like this compound highly reactive and versatile intermediates in organic synthesis. google.com The molecule's chemical formula is C8H14O3. chembk.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 5753-96-8 nih.gov |

| Molecular Formula | C8H14O3 nih.govchembk.com |

| Molecular Weight | 158.19 g/mol nih.govchemsrc.com |

| SMILES | CCCCC(=O)C(=O)OCC nih.gov |

| InChIKey | WRQGPGZATPOHHX-UHFFFAOYSA-N nih.gov |

Synthetic Methodologies and Strategies for Ethyl 2 Oxohexanoate

Established Reaction Pathways for Alpha-Keto Ester Synthesis

The successful synthesis of ethyl 2-oxohexanoate (B1239944) is fundamentally dependent on the accessibility of suitable precursor molecules. A primary and direct precursor is ethyl 2-hydroxyhexanoate, which can be readily oxidized to the target α-keto ester. acs.org The synthesis of this α-hydroxy ester can be achieved through various methods, including the reduction of a corresponding ester or the esterification of 2-hydroxyhexanoic acid.

Another significant class of precursors is derived from malonic esters. For instance, diethyl malonate can undergo alkylation with a suitable butyl halide to introduce the necessary four-carbon chain, forming the hexanoyl framework. masterorganicchemistry.com Subsequent chemical modifications of the second ester group can then be employed to generate the α-keto functionality.

The aldol (B89426) condensation of butanal presents a foundational strategy for constructing the carbon skeleton of various hexanoyl derivatives. This reaction can lead to the formation of 2-ethylhexenal, which can be subsequently converted into precursors suitable for the synthesis of ethyl 2-oxohexanoate.

The strategic use of carbanion intermediates is a powerful and versatile tool in organic synthesis, particularly for the formation of new carbon-carbon bonds. In the synthesis of α-keto esters, carbanions can be effectively generated from ester enolates, which are then subsequently acylated to yield the desired product. thieme-connect.com

In the course of multi-step syntheses, it is often imperative to protect reactive functional groups to avert undesirable side reactions. harvard.edu When a precursor molecule contains a hydroxyl group that is not the intended site of reaction in a particular step, it can be temporarily protected, commonly as a silyl (B83357) ether. harvard.edu Silyl ethers are a favored choice for the protection of alcohols due to their straightforward formation, stability across a range of reaction conditions, and their susceptibility to removal under specific and mild conditions. harvard.edugelest.com

| Protecting Group | Reagent for Protection | Typical Conditions for Deprotection |

|---|---|---|

| Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMSCl) | Mild acid or fluoride (B91410) ion sources (e.g., TBAF) harvard.edu |

| Triethylsilyl (TES) | Triethylsilyl chloride (TESCl) | Acidic conditions or fluoride ion sources harvard.edu |

| tert-Butyldimethylsilyl (TBDMS or TBS) | tert-Butyldimethylsilyl chloride (TBSCl) | Fluoride ion sources (e.g., TBAF), acidic conditions harvard.edu |

Lithium diisopropylamide (LDA) is a potent, non-nucleophilic base that is extensively utilized for the generation of carbanions from carbonyl compounds, including esters. wikipedia.org The sterically hindered nature of LDA minimizes its propensity for nucleophilic attack at the carbonyl carbon, thereby favoring the abstraction of an α-proton to form an enolate. wikipedia.org The formation of the enolate is typically conducted at low temperatures, such as -78 °C, in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). wikipedia.org This method of kinetically controlled deprotonation facilitates the regioselective generation of the enolate, which can subsequently react with a suitable electrophile. wikipedia.org

| Base | Typical Substrate | Reaction Conditions | Purpose |

|---|---|---|---|

| Lithium diisopropylamide (LDA) | Esters, Ketones | Anhydrous THF, -78 °C | Generation of kinetic enolates for subsequent alkylation or acylation wikipedia.org |

The removal of protecting groups represents a crucial final stage in many synthetic sequences. For silyl ethers, deprotection is most frequently accomplished through the use of a fluoride ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). harvard.edugelest.com The strong affinity of silicon for fluoride provides the thermodynamic driving force for the cleavage of the silicon-oxygen bond. harvard.edu As an alternative, acidic conditions can be employed for deprotection, with the lability of the silyl group being dependent on its steric bulk. harvard.edugelest.com

| Protecting Group | Deprotection Reagent | Typical Solvent |

|---|---|---|

| Silyl Ethers (e.g., TMS, TES, TBS) | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) harvard.edugelest.com |

| Silyl Ethers | Hydrofluoric acid (HF) | Acetonitrile (B52724) harvard.edu |

| Silyl Ethers | Acetic Acid | THF/Water gelest.com |

The acetoacetic ester synthesis is a venerable and highly effective method for the preparation of ketones, and its principles can be adapted for the synthesis of α-keto esters. chemicalnote.comorgoreview.com This synthetic pathway involves the alkylation of the α-carbon of ethyl acetoacetate (B1235776), followed by hydrolysis and decarboxylation. chemicalnote.com To create a precursor for this compound, ethyl acetoacetate can be alkylated with a butyl halide. Subsequent ketonic hydrolysis of the resulting product would yield 2-heptanone. While this does not lead directly to the target compound, it illustrates the utility of ethyl acetoacetate in constructing the necessary carbon framework.

A more direct approach involves a Claisen condensation between an appropriate ester and a derivative of butanal. The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or between an ester and another carbonyl compound in the presence of a strong base. mlsu.ac.inlibretexts.org

| Reaction Type | Starting Materials | Key Reagents | Intermediate or Final Product |

|---|---|---|---|

| Acetoacetic Ester Synthesis | Ethyl acetoacetate, Butyl bromide | Sodium ethoxide, Acid/Heat for decarboxylation | 2-Heptanone chemicalnote.com |

| Claisen Condensation | Ethyl butanoate, Diethyl oxalate | Sodium ethoxide | Diethyl 2-oxohexanedioate libretexts.orgcas.cz |

Synthesis from Halogenated Hexanoates

One established method for synthesizing α-keto esters like this compound involves the oxidation of the corresponding α-halo ester. The Kornblum oxidation provides a viable pathway for this transformation. wikipedia.org This reaction converts a primary alkyl halide, such as ethyl 2-bromohexanoate, into an aldehyde or ketone using dimethyl sulfoxide (B87167) (DMSO) as the oxidant. wikipedia.orgbch.ro

The mechanism involves the initial displacement of the halide by the oxygen atom of DMSO, forming an alkoxysulfonium salt. In the presence of a mild base, such as triethylamine (B128534) (Et3N), this intermediate undergoes an elimination reaction to yield the desired carbonyl compound, in this case, this compound. wikipedia.org This method is particularly useful for activated substrates, and the reactivity can be enhanced by converting the starting halide to a better leaving group, like a tosylate, or by using additives. wikipedia.org

Advanced and Green Chemistry Approaches in this compound Synthesis

Recent advancements in chemical synthesis have focused on developing more efficient, sustainable, and safer methods. For this compound, this includes the adoption of continuous flow systems and biocatalytic routes that offer significant advantages over traditional batch processing.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers superior control over reaction parameters, enhanced safety, and potential for scalability. mit.edu While specific literature on the complete synthesis of this compound in flow is sparse, the principles can be applied to key reaction steps, such as oxidation or biocatalytic reduction. For instance, the oxidation of secondary alcohols to ketones has been successfully demonstrated in continuous flow systems using various reagents, including bleach (NaOCl) with a TEMPO catalyst. mit.eduresearchgate.netacs.orgvapourtec.com Such a setup allows for precise temperature control, rapid mixing, and improved safety, especially for exothermic reactions. mit.edu

Similarly, biocatalytic reductions, a key green route to chiral alcohols from keto esters, have been effectively translated to continuous flow processes. labunlimited.comthieme-connect.com By immobilizing enzymes or whole cells in a packed-bed reactor, chemists can achieve high throughput, easy product separation, and excellent recyclability of the biocatalyst. labunlimited.comnih.gov This approach has been used for the reduction of various keto esters, demonstrating high yields, excellent stereoselectivity, and high space-time yields, making it a promising strategy for the industrial production of related chiral compounds. thieme-connect.comnih.gov

Biocatalytic and Enzymatic Synthetic Routes

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild, environmentally friendly conditions. kyoto-u.ac.jpoup.com The reduction of this compound to the corresponding chiral hydroxy ester, ethyl 2-hydroxyhexanoate, is a well-documented example of this approach.

Baker's yeast (Saccharomyces cerevisiae) is a widely used whole-cell biocatalyst for the reduction of α-keto esters. kyoto-u.ac.jp The reaction can be performed in both aqueous and organic media, with the choice of solvent having a profound impact on the reaction's outcome. kyoto-u.ac.jpoup.com

In a typical aqueous system, the yeast is often used in a fermenting state with a nutrient like glucose to ensure the regeneration of the necessary nicotinamide (B372718) cofactors (NADH/NADPH). kyoto-u.ac.jp However, performing the reaction in a nonpolar organic solvent, such as benzene (B151609) or hexane, offers several advantages, including increased solubility for nonpolar substrates and simpler product isolation. kyoto-u.ac.jpoup.com Research has shown that the reduction of this compound proceeds efficiently in both media, but with dramatically different stereochemical results. kyoto-u.ac.jpresearchgate.net

| Reaction Medium | Substrate | Product | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Water | This compound | (S)-ethyl 2-hydroxyhexanoate | 99% | kyoto-u.ac.jpresearchgate.net |

| Benzene | This compound | (R)-ethyl 2-hydroxyhexanoate | 86% | kyoto-u.ac.jpresearchgate.net |

One of the most significant findings in the yeast-mediated reduction of this compound is the ability to control the stereochemistry of the product by simply changing the solvent. kyoto-u.ac.jpresearchgate.net As detailed in the table above, the reduction in water produces the (S)-enantiomer of ethyl 2-hydroxyhexanoate with very high enantiomeric excess (99% e.e.). kyoto-u.ac.jp In contrast, conducting the reaction in benzene completely reverses the selectivity, yielding the (R)-enantiomer (86% e.e.). kyoto-u.ac.jpresearchgate.net

This remarkable solvent-dependent switch in stereoselectivity is attributed to two primary factors:

Asymmetric Decomposition: In aqueous media, baker's yeast can asymmetrically decompose the (R)-product, preferentially consuming it and leaving the (S)-product behind, thus enhancing the enantiomeric excess of the (S)-isomer. kyoto-u.ac.jp This decomposition is inhibited in organic solvents like benzene. kyoto-u.ac.jpresearchgate.net

Enzyme Kinetics: The different enzymes within the yeast responsible for the reduction have different affinities for the substrate. The enzymes that produce the (R)-product are more active at very low substrate concentrations, a condition that is effectively created in the aqueous phase around the yeast cell when the bulk solvent is organic. kyoto-u.ac.jpresearchgate.net

| Solvent | Predominant Product Enantiomer | Key Influencing Factor | Reference |

|---|---|---|---|

| Water | (S) | Asymmetric decomposition of the (R)-enantiomer | kyoto-u.ac.jp |

| Benzene | (R) | Inhibition of decomposition and enhanced activity of (R)-producing enzymes | kyoto-u.ac.jpresearchgate.net |

To understand the mechanism behind the stereochemical control, researchers have isolated and characterized the specific enzymes (reductases) from baker's yeast that catalyze the reduction of α-keto esters. kyoto-u.ac.jpresearchgate.net Studies have identified at least five reductases (designated YKER-I, -IV, -V, -VI, and -VII) that are responsible for the reduction of this compound. kyoto-u.ac.jpresearchgate.net

Kinetic studies revealed significant differences between the enzymes that produce the (R)-product and those that produce the (S)-product. kyoto-u.ac.jpresearchgate.net Specifically, the (R)-producing enzymes exhibit a much higher affinity for the substrate, as indicated by their lower Michaelis-Menten constants (Kₘ). kyoto-u.ac.jpresearchgate.netjst.go.jp For example, YKER-IV and YKER-VI, which produce the (R)-alcohol, have Kₘ values of 0.14 mM and 1.03 mM, respectively. kyoto-u.ac.jp This means that at lower substrate concentrations, these enzymes are more efficient, leading to the preferential formation of the (R)-product, which explains the outcome observed in the benzene solvent system. kyoto-u.ac.jp In contrast, the reduction in water is also significantly contributed to by enzymes with higher Kₘ values that produce the (S)-alcohol. kyoto-u.ac.jp

| Enzyme | Stereo-preference | Kₘ (mM) | Reference |

|---|---|---|---|

| YKER-IV | (R)-producing | 0.14 | kyoto-u.ac.jp |

| YKER-VI | (R)-producing | 1.03 | kyoto-u.ac.jp |

Stereochemical Control and Enantioselectivity in Microbial Reduction

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. sci-hub.seresearchgate.net This technology utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the literature, the principles can be applied to its formation, likely through the esterification of 2-oxohexanoic acid with ethanol (B145695).

In analogous microwave-assisted esterifications, a carboxylic acid and an alcohol are typically mixed with a catalytic amount of acid, such as sulfuric acid or p-toluenesulfonic acid, and irradiated in a microwave reactor. google.com The reaction can often be performed in a solvent-free system, which aligns with the principles of green chemistry. researchgate.net For instance, the enzymatic synthesis of ethyl hexanoate (B1226103), a related ester, has been successfully carried out using microwave heating to maintain the optimal reaction temperature, demonstrating the feasibility of this technology for ester production. google.com Furthermore, microwave-assisted Knoevenagel condensations, which are used to form carbon-carbon bonds, have been shown to proceed to near completion in as little as 30 to 60 minutes, a significant improvement over the 1-2 days required for conventional heating. thermofisher.com These examples highlight the potential for developing a rapid and efficient microwave-assisted synthesis of this compound.

Synthesis of this compound Derivatives and Analogues for Research

The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships and the development of new chemical entities for various research applications. The following sections detail the synthetic approaches for several key derivatives.

Ethyl 6-cyano-2-oxohexanoate

The synthesis of ethyl 6-cyano-2-oxohexanoate can be achieved through a multi-step process starting from readily available materials. A common strategy involves the initial preparation of an intermediate, ethyl 6-chloro-6-oxohexanoate, which is subsequently converted to the desired cyano derivative. achemblock.com

The synthesis of the chloro intermediate begins with monoethyl adipate. This starting material is reacted with bis(trichloromethyl) carbonate in the presence of an organic amine catalyst. achemblock.comdokumen.pub The reaction is typically conducted in an organic solvent at a temperature ranging from 40 to 100°C for a period of 1 to 10 hours. achemblock.comdokumen.pub Following the reaction, a workup and purification procedure, such as distillation under reduced pressure, yields ethyl 6-chloro-6-oxohexanoate. dokumen.pub

In the subsequent step, the chloro group is displaced by a cyanide group. This is achieved by treating the ethyl 6-chloro-6-oxohexanoate with a cyanide salt, such as sodium cyanide. atamanchemicals.com The reaction is typically carried out in a suitable solvent system. After the reaction is complete, the mixture is worked up to isolate the crude product, which can then be purified to give ethyl 6-cyano-2-oxohexanoate. atamanchemicals.com

| Reactants | Reagents/Catalysts | Conditions | Product |

| Monoethyl adipate | Bis(trichloromethyl) carbonate, Organic amine | 40-100°C, 1-10 h | Ethyl 6-chloro-6-oxohexanoate |

| Ethyl 6-chloro-6-oxohexanoate | Sodium cyanide | Room temperature | Ethyl 6-cyano-2-oxohexanoate |

Ethyl 2-methyl-3-oxohexanoate

A primary method for the synthesis of β-keto esters such as ethyl 2-methyl-3-oxohexanoate is the Claisen condensation. wikipedia.orgnrochemistry.com This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. For the synthesis of ethyl 2-methyl-3-oxohexanoate, a mixed Claisen condensation would be employed, followed by an alkylation step.

The general mechanism of the Claisen condensation begins with the deprotonation of the α-carbon of an ester by a strong base, such as sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent loss of an alkoxide group from the tetrahedral intermediate results in the formation of the β-keto ester.

To synthesize ethyl 2-methyl-3-oxohexanoate, one could start with the Claisen condensation of ethyl propanoate and ethyl butyrate. However, a more controlled approach would involve the acylation of the enolate of ethyl propanoate with butyryl chloride. Alternatively, the direct alkylation of the enolate of ethyl 3-oxohexanoate (B1246410) with a methylating agent like methyl iodide would also yield the target compound.

| Reaction Type | Key Reactants | Key Reagents | General Product |

| Claisen Condensation | Two esters (e.g., ethyl propanoate, ethyl butyrate) | Strong base (e.g., sodium ethoxide) | β-keto ester |

| Alkylation | Ethyl 3-oxohexanoate | Methyl iodide, Base | Ethyl 2-methyl-3-oxohexanoate |

Ethyl 2-chloro-5-methyl-3-oxohexanoate

The synthesis of α-chloro-β-keto esters like ethyl 2-chloro-5-methyl-3-oxohexanoate is often accomplished by the direct chlorination of the parent β-keto ester. In this case, the starting material would be ethyl 5-methyl-3-oxohexanoate.

The chlorinating agent of choice for this transformation is typically sulfuryl chloride (SO2Cl2). The reaction is generally carried out in an inert organic solvent, such as dichloromethane, at room temperature. The reaction is monitored for completion, after which the reaction mixture is washed and the solvent is removed to afford the crude product. Purification, if necessary, can be performed using standard techniques like column chromatography. This method provides a direct and efficient route to the desired α-chloro derivative.

| Starting Material | Chlorinating Agent | Solvent | Conditions | Product |

| Ethyl 5-methyl-3-oxohexanoate | Sulfuryl chloride (SO2Cl2) | Dichloromethane | Room temperature | Ethyl 2-chloro-5-methyl-3-oxohexanoate |

Ethyl 5,5-dimethyl-3-oxohexanoate

The synthesis of ethyl 5,5-dimethyl-3-oxohexanoate can be approached through several established synthetic routes, including the Knoevenagel condensation or the Reformatsky reaction.

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound, such as ethyl acetoacetate, with an aldehyde or ketone in the presence of a weak base. To obtain the 5,5-dimethyl substitution pattern, the appropriate aldehyde would be pivalaldehyde (2,2-dimethylpropanal). The condensation would be followed by a reduction of the resulting carbon-carbon double bond to yield the final saturated product.

Alternatively, the Reformatsky reaction offers a viable pathway. This reaction employs an α-halo ester, such as ethyl bromoacetate, and a ketone in the presence of zinc metal. The zinc inserts into the carbon-halogen bond to form an organozinc reagent, which then adds to the carbonyl group of the ketone. For the synthesis of ethyl 5,5-dimethyl-3-oxohexanoate, the required ketone would be pinacolone (B1678379) (3,3-dimethyl-2-butanone). An acidic workup then yields the β-hydroxy ester, which can be subsequently oxidized to the target β-keto ester.

| Reaction Type | Key Reactants | Key Reagents/Conditions | Intermediate/Product |

| Knoevenagel Condensation | Ethyl acetoacetate, Pivalaldehyde | Weak base, followed by reduction | Ethyl 5,5-dimethyl-3-oxohex-2-enoate (intermediate) |

| Reformatsky Reaction | Ethyl bromoacetate, Pinacolone | Zinc metal, followed by oxidation | Ethyl 3-hydroxy-5,5-dimethylhexanoate (intermediate) |

Reaction Mechanisms and Chemical Transformations of Ethyl 2 Oxohexanoate

Oxidation Reactions

The oxidation of ethyl 2-oxohexanoate (B1239944) can lead to the formation of different products depending on the reaction conditions and the oxidizing agents used.

The oxidation of α-keto esters like ethyl 2-oxohexanoate can be a complex process. While aldehydes are readily oxidized to carboxylic acids, ketones are generally resistant to oxidation except under harsh conditions with strong oxidizing agents, which can lead to the cleavage of carbon-carbon bonds. libretexts.orglibretexts.org For instance, the oxidation of ketones with agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) often results in the breaking of the carbon skeleton to form carboxylic acids. libretexts.org In the case of this compound, such strong oxidation would likely cleave the molecule, potentially leading to a mixture of smaller carboxylic acids.

The Baeyer-Villiger oxidation is a more specific reaction where a ketone is converted to an ester using a peroxyacid. While theoretically possible for this compound, this reaction is more commonly applied to cyclic ketones.

A more relevant oxidative transformation in the context of related compounds involves the formation of dicarboxylic acids. For example, in the industrial oxidation of cyclohexane, intermediates like 2-hydroxycyclohexanone are oxidized to form adipic acid, a dicarboxylic acid. researchgate.net This suggests that under specific catalytic conditions, the carbon chain of this compound could be further oxidized.

Beta-oxidation is a primary metabolic pathway for the breakdown of fatty acids. wikipathways.org While this compound itself is an ester, related keto acids play a role in metabolic processes. For instance, 2-ethyl-3-oxohexanoic acid has been identified as a major urinary metabolite of 2-ethylhexanoic acid in humans, formed through β-oxidation. nih.gov This process involves a series of enzymatic reactions, including oxidation, hydration, and thiolysis, to shorten the fatty acid chain. genecards.org The presence of a keto group is a key feature of intermediates in this pathway. Although direct evidence for the participation of this compound in beta-oxidation is not prominent, the structural similarity to intermediates in this pathway suggests its potential to interact with the enzymes involved. Studies on the biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) in E. coli have explored pathways involving reverse β-oxidation to build up carbon chains, starting from precursors like crotonyl-CoA. nih.gov

Formation of Carboxylic Acids and Ketones

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile displaces a leaving group. In the context of this compound, these reactions primarily target the electrophilic carbon atoms within its structure, notably the carbonyl carbon of the ester group.

Substitution at Ester Group

The ester functional group in this compound is susceptible to nucleophilic acyl substitution. In these reactions, a nucleophile attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the ethoxide leaving group and the formation of a new carbonyl compound.

One of the most common nucleophilic substitution reactions at the ester group is hydrolysis. This reaction can be catalyzed by either acid or base. smolecule.com Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards attack by a weak nucleophile like water. chemguide.co.uk Base-catalyzed hydrolysis, or saponification, involves the attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the carbonyl carbon. The ester can also undergo transesterification with other alcohols, allowing for the modification of the ester portion of the molecule. vulcanchem.com

These reactions are crucial for converting this compound into other valuable compounds. For instance, hydrolysis yields 2-oxohexanoic acid, a related α-keto acid. smolecule.comchembk.com

Interactive Table: Nucleophilic Substitution Products at the Ester Group

| Nucleophile | Reagent Type | Product |

| Water (H₂O) | Hydrolysis | 2-Oxohexanoic acid |

| Alcohol (R'OH) | Transesterification | Alkyl 2-oxohexanoate (R' = alkyl group) |

| Amine (R'NH₂) | Aminolysis | N-substituted 2-oxohexanamide |

Substitution at Cyano Group

This compound does not inherently contain a cyano (-C≡N) group in its structure. chembk.com Therefore, direct nucleophilic substitution at a cyano group is not applicable to this molecule. However, the reactivity of α-keto esters like this compound with cyanide-containing reagents is a relevant area of chemical transformation.

The cyanide ion (CN⁻) is a potent nucleophile that can attack the electrophilic carbonyl carbon at the C2 position (the ketone) of this compound. thieme-connect.desavemyexams.com This reaction is a nucleophilic addition, not a substitution. The addition of a cyanide ion to a ketone forms a cyanohydrin intermediate. nih.gov Research into the reaction of α-keto esters with cyanide reagents has shown that this pathway can be used to synthesize more complex molecules. For example, β-silyloxy-α-keto esters can be prepared through a cyanide-catalyzed benzoin-type reaction. researchgate.net

While direct substitution at a non-existent cyano group is impossible, the interaction with cyanide nucleophiles represents a significant chemical transformation for the α-keto ester functional group. nih.gov

Condensation Reactions

Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water or alcohol. This compound, with its ketone and ester functionalities, can participate in several important condensation reactions.

Aldol (B89426) Condensations

This compound can undergo aldol condensation reactions. vulcanchem.com The α-hydrogen atoms (at the C3 position) are acidic due to the electron-withdrawing effects of the adjacent ketone and ester groups, allowing for the formation of an enolate ion in the presence of a base. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule.

In a study exploring one-pot synthesis of isotetronic acid derivatives, this compound was used as an aldol donor. arkat-usa.org The research found that in homo-aldol reactions triggered by a DBU/Et₃N base system, this compound successfully formed the expected product. arkat-usa.org However, when used as a donor in a cross-aldol reaction with a non-enolizable acceptor (ethyl 2-phenyl-2-oxoacetate), the homo-aldol reaction of this compound was the dominant pathway, suppressing the cross-aldol product. arkat-usa.org This indicates that the self-condensation of this compound is a highly favorable process under these conditions. arkat-usa.org

Interactive Table: Aldol Reaction of this compound

| Reaction Type | Aldol Acceptor | Base System | Key Finding | Reference |

| Homo-aldol | This compound | DBU/Et₃N | Successful formation of O-protected isotetronic acids. | arkat-usa.org |

| Cross-aldol | Ethyl 2-phenyl-2-oxoacetate | DBU/Et₃N | Homo-aldol reaction of this compound was the sole observed product. | arkat-usa.org |

Reactions with Hydrazine (B178648) Hydrate (B1144303)

The reaction of α-keto esters with hydrazine hydrate is a well-established method for synthesizing heterocyclic compounds. thieme-connect.comorgsyn.org When this compound reacts with hydrazine hydrate, the initial step is the condensation between the hydrazine and the ketone group at the C2 position to form a hydrazone. thieme-connect.com

This hydrazone intermediate can then undergo further reactions. A common pathway involves an intramolecular cyclization. For example, research has demonstrated that α-keto esters react with hydrazine hydrate to form hydrazones, which can then be acylated and subsequently cyclized via a Dieckmann condensation to yield 2,6-disubstituted 5-hydroxy-3(2H)-pyridazinone derivatives. thieme-connect.comresearchgate.netthieme-connect.comcolab.ws Another procedure shows the reaction of ethyl 3-oxohexanoate (B1246410) with hydrazine hydrate to form 3-(1-propyl)-2-pyrazolin-5-one, highlighting a similar reactive pathway for related keto esters. orgsyn.org These reactions showcase the utility of this compound as a precursor for complex heterocyclic structures. thieme-connect.com

Enzyme-Catalyzed Transformations and Biotransformations

Enzymes are highly selective biocatalysts that can perform complex chemical transformations under mild conditions. This compound serves as a substrate for various enzymes, particularly reductases, which catalyze its conversion into chiral hydroxy esters. researchgate.netkyoto-u.ac.jp

The reduction of the C2 keto group of this compound by baker's yeast (Saccharomyces cerevisiae) has been a subject of detailed study. researchgate.netkyoto-u.ac.jptandfonline.com These biotransformations are notable for their stereoselectivity, which can often be controlled by altering the reaction medium. For example, the yeast reduction of this compound in water yields (S)-ethyl 2-hydroxyhexanoate with high enantiomeric excess (99% e.e.). researchgate.netkyoto-u.ac.jp In contrast, performing the same reaction in an organic solvent like benzene (B151609) dramatically inverts the stereoselectivity, producing (R)-ethyl 2-hydroxyhexanoate (86% e.e.). researchgate.netkyoto-u.ac.jp

Mechanistic studies have isolated several α-keto ester reductases from baker's yeast. researchgate.nettandfonline.com Kinetic analysis of these enzymes, designated YKER-II, YKER-IV, and YKER-V, revealed different substrate specificities and stereoselectivities. YKER-IV produces the (R)-enantiomer with 88.3% e.e., while YKER-V produces the (S)-enantiomer with 31.4% e.e. tandfonline.com The difference in the Michaelis constant (Km) of the (R)-producing and (S)-producing enzymes is a key factor in the observed solvent-dependent stereochemical control. researchgate.netkyoto-u.ac.jp

Interactive Table: Stereochemical Outcome of Yeast-Catalyzed Reduction of this compound

| Reaction Medium | Product | Enantiomeric Excess (e.e.) | Reference |

| Water | (S)-Ethyl 2-hydroxyhexanoate | 99% | researchgate.netkyoto-u.ac.jp |

| Benzene | (R)-Ethyl 2-hydroxyhexanoate | 86% | researchgate.netkyoto-u.ac.jp |

Spectroscopic and Analytical Methods for Ethyl 2 Oxohexanoate

Chromatographic Techniques for Detection and Quantification

Chromatographic methods provide the necessary separation and sensitivity for the analysis of ethyl 2-oxohexanoate (B1239944), often in complex mixtures.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like ethyl 2-oxohexanoate. However, due to the presence of a polar keto group, derivatization is often required to improve its chromatographic properties and thermal stability. researchgate.net A study on a related compound, ethyl-6-chloro-2-oxo hexanoate (B1226103), highlights the use of GC-MS for the determination of potentially genotoxic impurities in pharmaceutical substances. ijpsr.com

To enhance volatility and improve chromatographic peak shape, the carbonyl group of this compound can be derivatized. research-solution.com A common method is oximation, which involves reacting the ketone with a hydroxylamine (B1172632) reagent. gcms.cz One such reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride. research-solution.comcapes.gov.brnih.gov This process converts the keto group into a less polar and more stable oxime derivative, which is more amenable to GC analysis. uni-graz.at For α-keto acids, this derivatization is crucial to prevent decarboxylation at the high temperatures used in GC. researchgate.net In some cases, a subsequent silylation step, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is performed to derivatize other active hydrogens in the molecule. research-solution.comuni-graz.at

The following table outlines common derivatization reagents used for keto acids and related compounds in GC-MS analysis.

Table 1: Derivatization Reagents for GC-MS Analysis| Reagent | Functional Group Targeted | Purpose |

|---|---|---|

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Carbonyl (ketone) | Oximation to increase volatility and stability. research-solution.comcapes.gov.brnih.govuni-graz.at |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Amine | Silylation to increase volatility and thermal stability. research-solution.com |

| Pentafluorobenzyl bromide (PFBBr) | Carboxylic acid, Phenol | Alkylation to form PFB esters, enhancing detectability. research-solution.comnih.gov |

| N-butylboronic acid | 1,2- or 1,3-diols, α- or β-hydroxy acids | Forms nonpolar boronate derivatives. gcms.cz |

Prior to GC-MS analysis, especially for samples from complex matrices like biological fluids, a clean-up procedure is necessary to remove interfering substances. rsc.org This step is critical for obtaining reliable and reproducible results. rsc.org Techniques such as solid-phase extraction (SPE) are commonly employed. rsc.orgresearchgate.net For instance, a two-step SPE procedure using silica (B1680970) gel and quaternary amine cartridges has been used for the clean-up of α-keto acids in urine samples. researchgate.net Another approach involves the use of Chromosorb P-filled glass tubes for sample clean-up after derivatization. capes.gov.brnih.gov Liquid-liquid extraction (LLE) is also a widely used technique for isolating analytes from the sample matrix. rsc.org

For enhanced sensitivity and selectivity in quantitative analysis, GC-MS is often operated in the selected ion monitoring (SIM) mode. metbio.net In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the analyte of interest, rather than scanning the entire mass range. metbio.net This results in a significant improvement in the signal-to-noise ratio, allowing for the detection and quantification of trace amounts of the compound. metbio.net For example, in the analysis of di(2-ethylhexyl)phthalate metabolites, which are structurally related to this compound, SIM mode was used for quantitation. capes.gov.brresearchgate.net The choice of ions to monitor is based on the mass spectrum of the derivatized compound. coresta.org

High-performance liquid chromatography (HPLC) offers an alternative to GC for the analysis of α-keto esters like this compound. sielc.com HPLC is particularly useful for compounds that are thermally labile or non-volatile, as it is performed at or near room temperature. nih.gov

Reverse-phase HPLC is a common mode used for the separation of such compounds. sielc.comsielc.com For a related compound, ethyl 2,4-dioxohexanoate, a reverse-phase HPLC method was developed using a C18 column and a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com For mass spectrometry-compatible methods, formic acid is typically used in place of phosphoric acid. sielc.comsielc.com

Similar to GC analysis, derivatization can be employed in HPLC to enhance detection, especially when using UV or fluorescence detectors. For the analysis of α-keto acids, derivatization with reagents like o-phenylenediamine (B120857) (OPDA) to form fluorescent quinoxaline (B1680401) derivatives is a common strategy. researchgate.nettandfonline.comcapes.gov.br This pre-column derivatization significantly improves the sensitivity of the method. tandfonline.comcapes.gov.br

The following table summarizes typical HPLC conditions for related keto esters.

Table 2: Example HPLC Conditions for Keto Ester Analysis| Parameter | Condition |

|---|---|

| Column | Reverse-phase (e.g., C18) sielc.comnih.gov |

| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., phosphoric or formic acid) sielc.comsielc.com |

| Detection | UV, Diode Array Detector (DAD), or Fluorescence (after derivatization) researchgate.netresearchgate.net |

| Derivatization (optional) | Pre-column with reagents like o-phenylenediamine (OPDA) researchgate.nettandfonline.comcapes.gov.br |

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Clean-up Procedures

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR : In the proton NMR spectrum of a similar compound, 4-ethyl-2-oxohexanoic acid, the ethyl protons would show a triplet at approximately δ 1.2–1.4 ppm (for the CH₃ group) and a quartet for the CH₂ group. The protons on the carbon adjacent to the ketone (C3) would appear as a multiplet around δ 2.4–2.6 ppm.

¹³C NMR : The carbon-13 NMR spectrum is expected to show a resonance for the ketone carbonyl carbon around δ 207-210 ppm and the ester carbonyl carbon around δ 175-178 ppm.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by strong absorption bands for the two carbonyl groups. The ketone C=O stretch typically appears around 1720 cm⁻¹, while the ester C=O stretch is observed at a slightly higher frequency.

Mass Spectrometry (MS), particularly when coupled with GC, provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of a related compound, ethyl 3-oxohexanoate (B1246410), shows characteristic fragment ions that can be used for its identification. nist.gov For ethyl 5-oxohexanoate, another isomer, the mass spectrum also provides a unique fragmentation pattern. nist.gov

The following table summarizes key spectroscopic data for related oxohexanoate compounds.

Table 3: Spectroscopic Data for Oxohexanoate Compounds| Technique | Feature | Approximate Position/Value |

|---|---|---|

| ¹H NMR | Ethyl protons (CH₃) | δ 1.2–1.4 ppm (triplet) |

| Protons adjacent to ketone (CH₂) | δ 2.4–2.6 ppm (multiplet) | |

| ¹³C NMR | Ketone Carbonyl (C=O) | δ ~210 ppm |

| Ester Carbonyl (C=O) | δ ~175 ppm | |

| IR Spectroscopy | Ketone C=O stretch | ~1720 cm⁻¹ |

| Ester C=O stretch | ~1740 cm⁻¹ |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons present in the molecule. The ethyl group protons typically appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂). The protons of the butyl chain also give rise to distinct signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbons of the ketone and ester groups are readily identifiable by their characteristic downfield shifts. The carbons of the ethyl and butyl groups also show distinct resonances.

A study on related α-ketoesters provides comparative data that can be useful for the analysis of this compound. rsc.org For instance, in a similar compound, ethyl 2-oxobutanoate, the ethyl ester protons show specific chemical shifts. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| CH₃ (ethyl) | 1.35 | triplet | 7.1 |

| CH₂ (ethyl) | 4.30 | quartet | 7.1 |

| CH₂ (C3) | 2.85 | triplet | 7.3 |

| CH₂ (C4) | 1.65 | sextet | 7.4 |

| CH₂ (C5) | 0.95 | triplet | 7.4 |

| CH₃ (C6) | 0.95 | triplet | 7.4 |

Data is predictive and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (ester C=O) | 161.5 |

| C2 (keto C=O) | 195.0 |

| C3 | 38.0 |

| C4 | 25.5 |

| C5 | 22.0 |

| C6 | 13.5 |

| CH₂ (ethyl) | 62.5 |

| CH₃ (ethyl) | 14.0 |

Data is predictive and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups of the ester and ketone. The C-O stretching of the ester group and various C-H stretching and bending vibrations are also observable. For comparison, the IR spectrum of ethyl 2-oxocyclohexanecarboxylate shows characteristic carbonyl and C-O stretches. chemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

|---|---|---|

| C=O (ketone) | Stretch | 1720-1740 |

| C=O (ester) | Stretch | 1735-1750 |

| C-O (ester) | Stretch | 1000-1300 |

| C-H | Stretch | 2850-3000 |

Data is generalized and may show slight variations.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. nih.gov The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight. nih.gov Common fragmentation patterns involve the loss of the ethoxy group, the alkyl chain, and cleavage adjacent to the carbonyl groups. The NIST WebBook provides mass spectral data for the isomeric compound ethyl 3-oxohexanoate, which can offer insights into potential fragmentation pathways. nist.govnih.gov

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z Value | Possible Structure |

|---|---|---|

| [M]⁺ | 158 | C₈H₁₄O₃ |

| [M - OCH₂CH₃]⁺ | 113 | C₅H₉O₂ |

| [M - COOCH₂CH₃]⁺ | 85 | C₅H₉O |

| [CH₃CH₂CH₂CH₂CO]⁺ | 85 | Butyryl cation |

| [COOCH₂CH₃]⁺ | 73 | Ethoxycarbonyl cation |

Fragmentation patterns are predictive and depend on the ionization method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Computational and Theoretical Studies on Ethyl 2 Oxohexanoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary tool for investigating the properties of ethyl 2-oxohexanoate (B1239944) and related molecules. DFT methods, such as B3LYP, are frequently used to obtain reliable molecular geometries and other properties.

Geometry Optimization and Potential Energy Surface Analysis

Geometry optimization is a fundamental computational step to find the most stable conformation of a molecule. For molecules like ethyl 2-oxohexanoate, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The B3LYP/6-31G(d) level of theory has been shown to be effective for obtaining reliable molecular geometries. Potential energy surface (PES) analysis helps in identifying the most stable structure of the molecule in both gas and liquid phases. nih.gov For similar compounds, conformational searches are performed to explore the conformational space and identify low-energy structures. wgtn.ac.nz The process of geometry optimization has become a standard in quantum-chemical computations, often utilizing algorithms that employ gradient and Hessian matrix updates to efficiently locate energy minima. researchgate.net

Frequency Calculations and Vibration Analysis

Following geometry optimization, frequency calculations are typically performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the vibrational spectrum of the molecule. These calculations provide information about the characteristic vibrational modes of the functional groups present in this compound, such as the C=O and C-O stretches of the ester and ketone groups.

For the related compound ethyl hexanoate (B1226103), DFT calculations with the B3LYP functional have been used to compute the vibrational spectra (Infrared and Raman). researchgate.net The calculated frequencies generally show good agreement with experimental data. researchgate.net For instance, the C=O stretching vibration of the ester group is a distinctive marker in the infrared spectrum. researchgate.net In a study on ethyl 3-oxohexanoate (B1246410), the IR spectrum showed characteristic strong absorption bands for the ketone C=O group around 1715 cm⁻¹ and the ester C=O group around 1745 cm⁻¹. sciepub.com

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in Ketoesters This table is illustrative and based on typical values for similar compounds, as specific data for this compound was not available in the search results.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Ketone (C=O) | Stretching | 1710 - 1720 vulcanchem.com |

| Ester (C=O) | Stretching | 1735 - 1750 vulcanchem.com |

| C-O (Ester) | Stretching | 1000 - 1300 |

| C-H (Alkyl) | Stretching | 2850 - 3000 sciepub.com |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (from the HOMO) or an electron acceptor (to the LUMO). libretexts.orgyoutube.com

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical stability and reactivity of a molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov For related pyranoindole compounds, HOMO-LUMO analysis based on DFT calculations has been used to understand their electronic properties and reactivity. mdpi.com This analysis helps explain how the molecule interacts with other species in a reaction. imperial.ac.uk

Table 2: Conceptual Data from HOMO-LUMO Analysis This table is a conceptual representation as specific HOMO-LUMO energy values for this compound were not found in the search results.

| Parameter | Significance |

|---|---|

| HOMO Energy | Correlates with the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Correlates with the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. nih.gov |

Analysis of Charge Density

Analysis of charge density provides insights into the distribution of electrons within the molecule, highlighting electrophilic and nucleophilic regions. This information is valuable for predicting how the molecule will interact with other reagents. While a specific charge density analysis for this compound was not explicitly found, it is a standard component of computational studies that complements HOMO-LUMO analysis in predicting reactive sites. nih.govgoogle.com

Molecular Dynamics Simulations (Implicitly mentioned by computational studies)

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. While direct MD simulation studies specifically on this compound were not prominently featured in the search results, the use of MD is implicitly suggested by computational studies on similar systems. For instance, MD simulations are used to relax structures and explore conformational landscapes before more intensive quantum mechanical calculations. researchgate.net The timescale for such simulations is typically in the femtosecond range to accurately capture atomic vibrations. ub.edu

Quantum Chemical Ab Initio Approximations

Ab initio (from first principles) quantum chemistry methods are a class of computational techniques that solve the electronic Schrödinger equation without empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), offer a hierarchy of accuracy. researchgate.netuba.ar While DFT is widely used, high-level ab initio calculations can be employed for more accurate energy and property predictions, especially for smaller molecules or to benchmark DFT results. researchgate.netusp.br These methods are foundational to computational chemistry and provide the theoretical basis for more approximate methods. wikipedia.org

Theoretical Studies of Reaction Mechanisms

While dedicated theoretical and computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available literature, significant insights can be gleaned from research on analogous chemical systems. The principles and methodologies applied in these related studies provide a framework for understanding the potential reaction pathways, transition states, and kinetic parameters for this compound. Theoretical investigations into similar α-keto esters and compounds with ethyl functionalities offer a valuable, albeit indirect, lens through which to examine its reactivity.

One area of relevant theoretical work involves the study of reactions of ethyl radicals with molecular oxygen. These studies utilize a combination of electronic-structure theory, variational transition-state theory, and solutions to the time-dependent master equation to model reaction kinetics over a wide range of temperatures and pressures. researchgate.netosti.gov For instance, a theoretical analysis of the reaction between the ethyl radical and molecular oxygen has been used to deduce bond energies and transition-state energies, which compare favorably with experimental results. researchgate.netosti.gov These computational approaches could be applied to understand the oxidation mechanisms of this compound.

Density functional theory (DFT) is a powerful tool for investigating reaction mechanisms, as demonstrated in studies of related keto esters. For example, DFT calculations have been employed to predict the transition state structure and absolute configuration of products in the stereoselective Mannich reaction of α-acetoxy-β-keto esters. khalsacollege.edu.in Such computational models can elucidate the role of catalysts and the origins of stereoselectivity, which are critical aspects of many reactions involving chiral centers, a feature potentially present in derivatives of this compound.

Furthermore, computational modeling has been instrumental in understanding enzymatic reactions involving keto esters. Molecular docking and molecular dynamics (MD) simulations are used to study enzyme-substrate complexes and to rationalize the chemoselectivity and stereoselectivity of ketoreductases. acs.orgnih.gov For example, a computational study on a ketoreductase from Sporobolomyces salmonicolor successfully predicted the stereoselectivity for the reduction of numerous ketones. nih.gov In a doctoral thesis, computational modeling was used to explore the interactions of an enzyme with ethyl 3-oxohexanoate, a close structural analog of this compound, to understand and engineer its catalytic activity. ub.edu These studies highlight the potential of computational methods to unravel the mechanistic details of the enzymatic reduction of this compound.

A plausible reaction mechanism for the Brønsted acid-catalyzed reaction of 2-methyl indole (B1671886) with ethyl pyruvate, a similar α-keto ester, has been proposed based on initial theoretical considerations. rsc.org The proposed mechanism involves the nucleophilic attack of the indole at the ketone carbonyl group, forming a hydroxyl intermediate which then dehydrates to yield the final product. rsc.org This type of mechanistic hypothesis, grounded in fundamental organic chemistry principles, can be rigorously tested and refined using quantum chemical calculations to determine the energetics of the proposed pathway.

The following tables present data from theoretical studies on related compounds, which can serve as a proxy for understanding the potential energetics and kinetics of reactions involving this compound.

Table 1: Calculated Energy and Rate Coefficient Data for the Reaction of Ethylbenzene-OH Adduct with O₂ and NO₂ at 298 K

This table provides an example of the types of data generated from theoretical studies on the reactions of ethyl-containing aromatic compounds. The data is from a DFT and conventional transition state theory study. mdpi.com

| Reactants | Products | Reaction Type | Calculated Barrier Height (kcal/mol) | Calculated Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|---|---|

| EB-Ortho + O₂ | Ethyl-phenol + HO₂ | H-abstraction | 19.8 | 9.57 × 10⁻¹⁶ |

| EB-Ortho + O₂ | Ethylbenzene oxide + HO₂ | Addition | 40.2 | 2.47 × 10⁻³¹ |

| EB-Ortho + NO₂ | Nitro-ethylbenzene + H₂O | Addition/Elimination | -1.9 | 1.78 × 10⁻¹¹ |

Table 2: Predicted Stereoselectivity of a Ketoreductase (SSCR) for Various Ketones Based on Molecular Modeling

This table illustrates how computational models can predict the outcome of enzymatic reductions, a key reaction type for keto esters. The data is from a study that used molecular docking to predict the stereochemistry of the alcohol products. nih.gov

| Substrate | Predicted Configuration | Experimental Configuration | Prediction Accuracy |

|---|---|---|---|

| Acetophenone | (S) | (S) | Correct |

| Ethyl 4-chloroacetoacetate | (R) | (R) | Correct |

| Ethyl benzoylacetate | (R) | (R) | Correct |

| 2-Hexanone | (S) | (S) | Correct |

Biological Activity and Biochemical Interactions of Ethyl 2 Oxohexanoate

Modulation of Biochemical Pathways

While direct studies on the modulation of specific biochemical pathways by Ethyl 2-oxohexanoate (B1239944) are not extensively documented, the activities of structurally similar compounds provide significant insights. α-Keto esters are recognized as key intermediates in cellular metabolism, including amino acid and bioenergetic pathways. nih.gov For instance, esterified analogs of α-ketoglutarate, a critical intermediate in the citric acid cycle, are widely used to study metabolic processes. nih.gov These analogs can influence cellular metabolism through various mechanisms, sometimes independent of their parent keto acid. nih.gov

Derivatives of Ethyl 2-oxohexanoate have been shown to modulate signaling pathways. Ethyl 6-cyano-2-oxohexanoate, for example, is reported to affect signal transduction pathways that can lead to alterations in gene expression and metabolic flux. The mechanism of action for such compounds involves the reactivity of their functional groups, which can interact with various molecular targets and cellular processes.

Related compounds are also known to participate in specific metabolic routes. 4-Ethyl-2-oxohexanoic acid, a structural variant, is involved in fatty acid metabolism. Similarly, Ethyl 2-ethylhexanoate (B8288628) is classified within the fatty acid metabolism pathway. hmdb.ca The metabolism of 2-ethylhexanoic acid in humans proceeds through β-oxidation, yielding 2-ethyl-3-oxohexanoic acid as a major urinary metabolite, highlighting the role of oxohexanoic structures in metabolic processing. nih.gov Given this context, it is plausible that this compound can act as a substrate or modulator in pathways related to fatty acid and amino acid metabolism.

Enzyme Interaction and Modulation of Enzyme Activities

The interaction of this compound with enzymes is a key aspect of its biological activity. Its structure, featuring a reactive keto group adjacent to an ester, makes it a potential substrate and inhibitor for various enzymes.

Research has firmly established this compound as a substrate for a class of enzymes known as α-keto ester reductases. Studies using baker's yeast have identified several NADPH-dependent reductases that catalyze the reduction of this compound to the corresponding (R)- or (S)-ethyl 2-hydroxyhexanoate. In one study, three distinct α-keto ester reductases (YKER-II, YKER-IV, and YKER-V) were isolated and characterized. While YKER-II showed no reaction with this compound, both YKER-IV and YKER-V actively reduced it, albeit with different efficiencies and stereoselectivities. biorxiv.org

YKER-IV produces the (R)-enantiomer with 88.3% enantiomeric excess, whereas YKER-V produces the (S)-enantiomer with a lower enantiomeric excess of 31.4%. biorxiv.org Further research has confirmed the involvement of at least five different reductases in the biotransformation of this compound in yeast. acs.org The kinetic parameters for some of these enzymatic reactions have been determined, providing a quantitative measure of the substrate-enzyme interaction. biorxiv.org

Interactive Data Table: Kinetic Parameters of Yeast α-Keto Ester Reductases with this compound

| Enzyme | Km (mM) | kcat (s⁻¹) | Stereoselectivity (% e.e.) | Product Configuration |

|---|---|---|---|---|

| YKER-IV | 0.142 | 4.59 | 88.3 | R |

| YKER-V | 5.72 | 27.8 | 31.4 | S |

Data sourced from a study on α-keto ester reductases from baker's yeast. biorxiv.org N.R. indicates no reaction was observed for other tested enzymes like YKER-II.

Beyond its role as a substrate, the broader class of keto esters has demonstrated potential as enzyme inhibitors. For example, various keto ester derivatives have been identified as highly active inhibitors of α-glucosidase and carbonic anhydrase-II, enzymes relevant to diabetes and its complications. nih.gov Specifically, the keto and ester functional groups are crucial for forming hydrogen bonds within the active sites of these target proteins. nih.gov Other studies have noted that compounds with α-keto ester functionalities can inhibit serine and cysteine proteinases. ontosight.ai While these inhibitory activities have not been specifically documented for this compound itself, the consistent findings for structurally related molecules suggest a potential inhibitor role for this compound against certain classes of enzymes.

The introduction of a metabolite into a biological system can significantly alter metabolic fluxes and influence gene expression patterns. While direct evidence for this compound is limited, studies on its derivatives provide strong indications of such effects. For instance, Ethyl 6-cyano-2-oxohexanoate has been shown to modulate signaling pathways that result in changes to both metabolic flux and gene expression.

Metabolic flux analysis (MFA) is a powerful tool for quantifying the rates of metabolic reactions within a cell. mdpi.comnih.gov The introduction of a carbon source like this compound would necessitate a redistribution of metabolic fluxes to process the compound. This is particularly relevant in pathways like the pentose (B10789219) phosphate (B84403) (PP) pathway and the TCA cycle. mdpi.com

Furthermore, the presence of related compounds has been linked to changes in gene expression. In Arabidopsis, the expression of MAM genes, which are involved in the synthesis of elongated 2-oxo-acids like 6-methylthio-2-oxohexanoate, is tissue-specific. oup.com In another study, the presence of 2-oxohexanoate was associated with changes in the relative mRNA expression of genes involved in volatile organic compound (VOC) metabolism. researchgate.net These findings support the principle that this compound could influence the expression of genes encoding the enzymes responsible for its metabolism.

Substrate and Inhibitor Roles in Enzyme-Catalyzed Reactions

Antimicrobial Activity

The potential for this compound and its related compounds to act as antimicrobial agents has been explored in several contexts, with some derivatives showing notable activity.

There is currently limited direct evidence for the antibacterial activity of this compound. However, several of its derivatives have been shown to inhibit bacterial growth. In vitro studies of Ethyl 6-cyano-2-oxohexanoate demonstrated its effectiveness in inhibiting the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The proposed mechanism for this activity involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Similarly, other complex molecules incorporating a hexanoate (B1226103) or oxo-ester structure have shown antibacterial properties. Pyrimidine (B1678525) derivatives synthesized using ethyl-3-oxo-hexanoate (a positional isomer) displayed significant activity against several bacterial strains. rroij.com Additionally, some synthesized cyclic ketones and related compounds have been reported to possess moderate to significant antibacterial activity against pathogens like P. aeruginosa, S. aureus, and B. subtilis. researchgate.netfrontiersin.org

Direct studies on the antifungal properties of this compound are scarce. However, research on related compounds suggests a potential for such activity. For example, pyrimidine derivatives synthesized from ethyl-3-oxo-hexanoate were found to have a notable antifungal effect against Aspergillus niger and Candida albicans. rroij.com

Interestingly, 2-ethylhexanol, a volatile organic compound (VOC) that can be considered a reduced form of the corresponding acid of this compound, has been identified as a potent antifungal agent. It effectively inhibits the mycelial growth and spore germination of the plant pathogen Fusarium oxysporum. nih.gov The mechanism involves damage to the fungal cell wall and membrane, leading to apoptosis-like cell death. nih.gov This finding suggests that C6 and C8 branched compounds may possess inherent antifungal properties that warrant further investigation for this compound.

Antibacterial Activity

Potential as Antitumor Agent

While direct studies on the antitumor activity of this compound are limited, its role as a precursor in the synthesis of potential anticancer agents is documented. Research has shown that this compound can be used as a ketone component in reactions to create α-indolylacrylate derivatives. rsc.org A preliminary biological evaluation of these synthesized derivatives revealed promising anticancer activity, suggesting that the acrylate (B77674) moieties derived from compounds like this compound are valuable for developing novel anticancer drugs. rsc.org

Investigations into structurally similar compounds further support the potential of this chemical class in oncology. Mthis compound, the methyl ester analog, has demonstrated anticancer activity by inhibiting fatty acid synthase and nutrient uptake in pancreatic cancer cells. biosynth.com Another isomer, Ethyl 3-oxohexanoate (B1246410), has been shown to possess anticancer properties against human breast cancer cells in culture. biosynth.com Furthermore, complex derivatives synthesized from related pyrrole (B145914) carboxylates have exhibited cytotoxic effects against gastrointestinal stromal tumor (GIST) cell lines, with activity comparable to established antitumor compounds. researchgate.net

| Compound/Derivative | Context | Finding | Source(s) |

| This compound | Synthesis of α-indolylacrylates | Used as a reactant to synthesize derivatives with promising anticancer activity. | rsc.org |

| Mthis compound | Anticancer Activity | Inhibits fatty acid synthase and nutrient uptake in pancreatic cancer cells. | biosynth.com |

| Ethyl 3-oxohexanoate | Anticancer Activity | Shows activity against human breast cancer cells. | biosynth.com |

| (E)-ethyl-2-amino-5-(3,3-dimethyl-4-oxobutyliden)-4-oxo-1-(2-phenylaminobenzamido)-4,5-dihydro-1H-pyrrole-3-carboxylate | Cytotoxic Activity | Showed a concentration- and time-dependent cytotoxic effect on GIST T-1 cell line. | researchgate.net |

Neuroprotective Properties

The neuroprotective potential of this compound is primarily inferred from studies on its derivatives and related molecules. For instance, a derivative, Ethyl 6-cyano-2-oxohexanoate, is suggested to have neuroprotective properties. It appears to work by mitigating oxidative stress in neuronal cells, a key factor in its protective effects against conditions like Alzheimer's disease. Similarly, Ethyl 6-amino-6-oxohexanoate has shown potential neuroprotective effects in preliminary studies. smolecule.com

Broader research into simple α-keto esters, the class to which this compound belongs, reinforces this potential. Ethyl pyruvate, a well-studied analog, exhibits anti-inflammatory and antioxidant activities and is considered a candidate for research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. medchemexpress.com Its neuroprotective mechanism is linked to inhibiting the release of high mobility group box 1 (HMGB1), a protein involved in inflammatory processes. medchemexpress.com

Interaction with Signal Transduction Pathways

The interaction of this compound with cellular signaling is understood through the actions of its derivatives and analogous compounds. The ester and ketone functional groups are key to these interactions. Derivatives like Ethyl 6-cyano-2-oxohexanoate can influence enzyme activity and signal transduction pathways. The ester group can be hydrolyzed to its corresponding acid, which can then engage with various biological molecules, affecting cellular processes.

Studies on related compounds provide further insight. For example, derivatives of Ethyl 5,5-dimethyl-3-oxohexanoate have been shown to exhibit significant activity against inflammatory pathways. G protein-coupled receptors (GPCRs), such as the free fatty acid receptors (FFA2/GPR43, FFA3/GPR41) and the hydroxycarboxylic acid receptor (HCA2/GPR109A), are crucial drug targets that modulate cell signaling. nih.gov These receptors are activated by metabolites and are co-expressed in immune cells, where they can reduce inflammatory functions, highlighting a potential mechanism for keto-acid derivatives. nih.gov

Metabolism and Biotransformation Studies

The metabolism of this compound involves enzymatic processes that transform its structure, primarily through hydrolysis of the ester bond followed by oxidation and other modifications of the resulting 2-oxohexanoic acid. These biotransformation pathways are crucial for its clearance and determine its biological activity and the nature of its metabolites.

Following administration or exposure, this compound is expected to be hydrolyzed to 2-oxohexanoic acid. This metabolite has been identified in human biological samples; specifically, 2-oxohexanoic acid is a known human blood serum metabolite. ebi.ac.uk

The metabolism of structurally related compounds provides a model for what can be expected. Studies on 2-ethylhexanoic acid (2-EHA), an isomer of hexanoic acid and a known metabolite of the plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP), show it undergoes extensive metabolism. nih.govresearchgate.net The primary urinary metabolites of 2-EHA include 2-ethyl-3-hydroxyhexanoic acid and 2-ethyl-3-oxohexanoic acid. researchgate.netoup.com The latter, 2-ethyl-3-oxohexanoic acid, is considered the dominant final urinary metabolite of 2-EHA in humans. nih.govresearchgate.net Its detection often requires immediate methylation after extraction from urine to prevent decarboxylation into artifacts like 4-heptanone (B92745) during analysis. nih.gov

| Parent Compound | Metabolite | Biological Sample | Source(s) |

| 2-Oxohexanoic Acid | 2-Oxohexanoic Acid | Human Blood Serum | ebi.ac.uk |

| 2-Ethylhexanoic Acid | 2-Ethyl-3-hydroxyhexanoic acid | Human Urine | researchgate.netoup.com |

| 2-Ethylhexanoic Acid | 2-Ethyl-3-oxohexanoic acid | Human Urine | nih.govresearchgate.netoup.com |

After hydrolysis to 2-oxohexanoic acid, the subsequent metabolic breakdown is likely to proceed via pathways common to other 2-oxoacids. The metabolism of these acids is managed by 2-oxoacid dehydrogenase complexes, which catalyze their oxidation. nih.gov

The beta-oxidation of related fatty acids serves as an important reference. Beta-oxidation is a catabolic process that breaks down fatty acid molecules in the mitochondria to produce acetyl-CoA. wikipedia.org The process involves a cycle of four key reactions: dehydrogenation, hydration, oxidation, and thiolysis. wikipedia.org

A clear example is the metabolism of 2-ethylhexanoic acid (2-EHA). The major catabolic route for 2-EHA in humans is beta-oxidation. nih.govresearchgate.net This pathway involves the oxidation of 2-EHA to 2-ethyl-3-hydroxyhexanoic acid, which is then further oxidized to 2-ethyl-3-oxohexanoic acid. oup.com This final product can then undergo decarboxylation. oup.com This metabolic sequence demonstrates the beta-oxidation of a branched-chain fatty acid, a process likely analogous to the fate of 2-oxohexanoic acid derivatives in the body.

| Step | Substrate | Key Enzyme Class | Product | Source(s) |

| 1 | 2-Ethylhexanoic Acid | Acyl-CoA Dehydrogenase | 2-Ethyl-3-hydroxyhexanoic acid | oup.com |

| 2 | 2-Ethyl-3-hydroxyhexanoic acid | 3-Hydroxyacyl-CoA Dehydrogenase | 2-Ethyl-3-oxohexanoic acid | oup.com |

| 3 | 2-Ethyl-3-oxohexanoic acid | Decarboxylase | 4-Heptanone (artifact) | oup.com |

Esters of oxo-carboxylic acids can serve as tools in biochemical research for investigating metabolic pathways. Their structure allows them to be used as tracers to follow the flow of metabolites through various cellular processes.

A direct example of this application is seen with Ethyl 5,5-dimethyl-3-oxohexanoate, a compound structurally related to this compound. In one research project, this compound was successfully used to trace metabolic pathways in mammalian cells. By introducing such labeled compounds, researchers can monitor their conversion into subsequent metabolites, providing valuable insights into enzyme function and pathway regulation. The central role of 2-oxocarboxylic acids in metabolism, linking carbohydrate, fat, and amino acid pathways, makes their derivatives particularly useful for such tracing studies. genome.jpkegg.jp

Environmental and Toxicological Considerations in Research

Environmental Degradation Pathways (Implicitly mentioned by related compound research)

Specific environmental degradation pathways for Ethyl 2-oxohexanoate (B1239944) are not extensively documented. However, inferences can be drawn from research on related chemical structures, such as other ethyl and keto esters.

Generally, esters in aqueous environments are subject to hydrolysis, a process that can be abiotic or biotic. This would split Ethyl 2-oxohexanoate into ethanol (B145695) and its parent acid, 2-oxohexanoic acid. nih.gov Furthermore, studies on the biodegradation of fatty ethyl esters, like those in palm biodiesel, demonstrate that they are readily biodegradable by common wild-type bacteria found in natural environments. scielo.sa.crscielo.sa.cr These microorganisms, including genera such as Bacillus, Pseudomonas, and Enterobacter, utilize the esters as a carbon source. scielo.sa.cr The process typically begins with enzymatic hydrolysis of the ester bond, followed by the metabolic breakdown of the resulting alcohol and carboxylic acid. inchem.orginchem.org

The biodegradation of similar compounds, like ethyl tert-butyl ether (ETBE), proceeds via hydroxylation, leading to intermediates that are further metabolized. whiterose.ac.uk For α-keto acids, metabolic pathways can involve oxidative decarboxylation, which breaks the acid down into carbon dioxide and a simpler carboxylic acid, ultimately entering central metabolic cycles like the citric acid cycle. inchem.orginchem.org While direct evidence is lacking, it is plausible that this compound follows similar degradation routes, being initially hydrolyzed to 2-oxohexanoic acid and ethanol, which are then metabolized by environmental microbes.

Toxicological Evaluations in Research Contexts (Implicitly mentioned by related compound research)

The toxicological profile of this compound is primarily understood through research on its de-esterified form, 2-oxohexanoic acid, which accumulates as a toxic metabolite in certain metabolic disorders. albertahealthservices.ca